Limitation Statement: Absence of Qualifying Direct Comparative Quantitative Evidence for CAS 941992-23-0
Following an exhaustive search of primary research papers, patents, and authoritative databases—while strictly excluding vendor product pages from benchchems, molecule, evitachem, and vulcanchem—no direct head-to-head quantitative comparison could be identified that simultaneously reports numerical activity data for CAS 941992-23-0 and a named comparator under the same assay conditions. The closest structural class, tetrahydroquinoline sulfonamides, is described in patent literature as RORγ agonists [1], but the specific compound is not separately exemplified with numerical EC50/AC50 values. A related chemotype, 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, has been characterized as PKM2 activators with reported AC50 values for individual analogs (e.g., a 2-naphthalene analog at 1.3 μM) [2]; however, this scaffold differs in sulfonamide orientation and lacks the N-butyl substitution, making cross-class quantitative inference unreliable. No evidence meeting the core admission rules was identified. Users evaluating this compound for procurement should request primary screening data from vendors or contract research organizations that directly compare CAS 941992-23-0 with close structural analogs (e.g., N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide or the corresponding naphthalene-1-sulfonamide isomer) in the relevant target assay.
| Evidence Dimension | RORγ agonist activity (EC50) or PKM2 activator activity (AC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data meeting comparator requirements |
| Comparator Or Baseline | No co-assayed comparator identified in accessible literature |
| Quantified Difference | Not calculable from available data |
| Conditions | RORγ functional assay (patent context) or PKM2 biochemical assay (literature context) |
Why This Matters
Without co-assayed comparator data, procurement decisions cannot be driven by quantitative differentiation; users must independently verify claims of superiority over analogs through their own head-to-head testing.
- [1] Aicher TD, Taylor CB, Van Huis CA. Tetrahydroquinoline sulfonamide and related compounds for use as agonists of RORγ and the treatment of disease. US Patent Application Publication US 2017/0183331 A1, June 29, 2017. View Source
- [2] Walsh MJ, Brimacombe KR, Veith H, Bougie JM, Daniel T, Leister W, et al. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg Med Chem Lett. 2011;21(21):6322-6327. View Source
